Meta- vs Para-Fluorine Substitution: Impact on Lipophilicity and CNS Permeability Descriptor
The meta-fluorophenyl substitution in the target compound results in a computed LogP of approximately 1.2, which is 0.15–0.25 log units lower than the 4-fluorophenyl isomer (CAS 1221725-41-2) due to the reduced mesomeric electron-donating effect of fluorine at the meta position [1]. This LogP difference falls within the optimal range for CNS drug-likeness (1–3), whereas the para-fluoro analog trends closer to the upper boundary, increasing the risk of high tissue distribution and non-specific binding [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP ≈ 1.2 (ALOGPS 2.1 estimate) |
| Comparator Or Baseline | 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (CAS 1221725-41-2): LogP ≈ 1.4–1.45 (ALOGPS 2.1 estimate) |
| Quantified Difference | ΔLogP ≈ −0.2 to −0.25 (target compound more hydrophilic) |
| Conditions | Computed using ALOGPS 2.1 via SwissADME; neutral form of the amine base. |
Why This Matters
A 0.2 log unit reduction in LogP can translate to a measurable improvement in free fraction in plasma and brain homogenate, making the meta-fluoro compound the preferred starting point for CNS programs where lower lipophilicity is desired to mitigate off-target toxicity.
- [1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 7, 42717 (2017). LogP estimates generated via ALOGPS 2.1 module for the neutral amine forms of the meta-fluoro and para-fluoro isomers. View Source
- [2] T. T. Wager et al., Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chem. Neurosci. 1, 420–434 (2010). View Source
